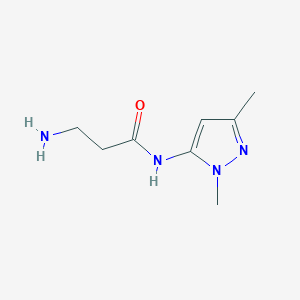
3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide
Übersicht
Beschreibung
“3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide” is a chemical compound that belongs to the class of organic compounds known as amides . It is a versatile material extensively used in scientific research for its diverse applications, ranging from drug synthesis to catalysis and material sciences.
Molecular Structure Analysis
The molecular structure of amides, such as “this compound”, is planar. The carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane . The C−N bond distance is intermediate between the typical single bond C−N distance and the double bond C=N distance .
Chemical Reactions Analysis
Amides are good solvents for displacement reactions of the SN type due to the polarity of the amide group . The degree of substitution on the amide nitrogen determines whether the amide is primary, secondary, or tertiary .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they have a certain molecular weight, density, boiling point, and melting point . They also have a certain flash point and are usually stored in a cool, dry place in a tightly closed container .
Wissenschaftliche Forschungsanwendungen
Palladium(II) Complexes and Supramolecular Structures
The study by Palombo et al. (2019) on "Complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands" explores the synthesis of new derivatives of polyfunctional ligands, including 3-(3,5-dimethylpyrazol-1-yl)-propanamide (Me2PPA). These derivatives form distinct supramolecular structures such as hydrogen-bonded chains and cyclic dimers, depending on their substitution patterns. The research highlights the coordination chemistry of these ligands with palladium(II) chloride, leading to the formation of trans-PdCl2(L)2 complexes, indicating potential applications in the development of coordination compounds and supramolecular assemblies Palombo et al., Polyhedron, 2019.
Anticancer Activity
Research by Metwally et al. (2016) focused on the "Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole" demonstrates the anticancer potential of derivatives of 3,5-dimethyl-1H-pyrazol-1-yl compounds. The study synthesized various heterocyclic compounds, assessing their anticancer activity, which underscores the relevance of such chemical frameworks in the development of new anticancer agents. This research suggests that modifications to the pyrazole core structure, similar to the one mentioned in your query, can yield compounds with significant biological activities Metwally, Abdelrazek, & Eldaly, Research on Chemical Intermediates, 2016.
Functional Modification of Polymers
Aly and El-Mohdy (2015) in their study "Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels Prepared by γ-Radiation Through Some Amine Compounds" investigated the modification of hydrogels through condensation reactions with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. This study highlights the application of pyrazole derivatives in modifying polymer properties, which could be applied in medical and technological fields, showcasing the versatility of pyrazole-based compounds in materials science Aly & El-Mohdy, Arabian Journal for Science and Engineering, 2015.
Synthesis and Biological Evaluation
Research on "Synthesis and biological evaluation of some novel pyrazole, isoxazole, benzoxazepine, benzothiazepine and benzodiazepine derivatives" by Kendre, Landge, & Bhusare (2015) explores the synthesis of a variety of heterocyclic compounds, including pyrazole derivatives, for their antimicrobial and anti-inflammatory properties. This study underscores the chemical versatility of pyrazole compounds and their utility in the development of new pharmacologically active molecules Kendre, Landge, & Bhusare, Arabian Journal of Chemistry, 2015.
Safety and Hazards
Zukünftige Richtungen
N-heterocyclic amines, such as “3-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide”, are valuable building blocks in drug discovery and modern organic synthesis . Therefore, the ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods for their preparation .
Eigenschaften
IUPAC Name |
3-amino-N-(2,5-dimethylpyrazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-5-7(12(2)11-6)10-8(13)3-4-9/h5H,3-4,9H2,1-2H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHZXWCSRKCCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







copper(I)](/img/structure/B1528346.png)








